![molecular formula C17H22N2O4S B12903239 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide CAS No. 61633-12-3](/img/no-structure.png)
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural features, which include an activated double bond and an imide group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of an activated double bond, the compound readily undergoes nucleophilic addition reactions with nucleophiles such as amines and thiols.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other unsaturated compounds.
Polymerization: The activated double bond allows the compound to undergo polymerization and copolymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, thiols, and various catalysts such as triethylamine and p-toluenesulfonic acid. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted succinimides, cyclic adducts, and polymers with imide functionalities .
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The biogenic imide group in the compound ensures high and diverse biological activities, including selective inhibitory activity against enzymes such as cyclooxygenase and kinase . These interactions disrupt the normal functioning of these enzymes, leading to the compound’s antibacterial and antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylethanoic acid
Uniqueness
Compared to similar compounds, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide is unique due to its heptylbenzene-1-sulfonamide moiety, which enhances its solubility and biological activity. This structural feature allows it to interact more effectively with biological targets, making it a promising candidate for various applications in medicinal chemistry and material science .
Eigenschaften
61633-12-3 | |
Molekularformel |
C17H22N2O4S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-(2,5-dioxopyrrol-1-yl)-N-heptylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S/c1-2-3-4-5-6-13-18-24(22,23)15-9-7-14(8-10-15)19-16(20)11-12-17(19)21/h7-12,18H,2-6,13H2,1H3 |
InChI-Schlüssel |
OKPWAISQMNWWAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.